Ethyltris(2-diethylaminoethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyltris(2-diethylaminoethoxy)silane, also known as TDEAS, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TDEAS is a silane coupling agent that is commonly used in the synthesis of inorganic-organic hybrid materials, and it has been shown to have a wide range of potential uses in various fields of science and technology.
Wirkmechanismus
The mechanism of action of Ethyltris(2-diethylaminoethoxy)silane is not fully understood, but it is believed to involve the formation of covalent bonds between the silane molecule and the surface of the material being modified. This results in improved adhesion and compatibility between the two materials, which can lead to improved performance and functionality.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in the synthesis of materials rather than in biological systems. However, some studies have suggested that this compound may have potential applications in drug delivery and other biomedical applications due to its ability to modify the surface of materials and improve their compatibility with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyltris(2-diethylaminoethoxy)silane in lab experiments is its versatility and ease of use. This compound can be easily synthesized and purified, and it can be used to modify a wide range of materials. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Zukünftige Richtungen
There are many potential future directions for research involving Ethyltris(2-diethylaminoethoxy)silane. One area of interest is in the development of new inorganic-organic hybrid materials with improved properties and functionality. Another area of interest is in the use of this compound as a surface modifier for biomedical applications, such as drug delivery and tissue engineering. Additionally, there is potential for this compound to be used in the development of new catalysts and sensors with improved performance and sensitivity.
Synthesemethoden
The synthesis of Ethyltris(2-diethylaminoethoxy)silane is a complex process that involves several steps. The most common method for synthesizing this compound is through a reaction between triethoxysilane and diethylaminoethanol in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures and pressures. The resulting product is a clear liquid that can be purified through distillation or other methods.
Wissenschaftliche Forschungsanwendungen
Ethyltris(2-diethylaminoethoxy)silane has been extensively studied for its potential applications in various fields of science and technology. One of the most promising areas of research is in the development of inorganic-organic hybrid materials, which have a wide range of potential uses in areas such as catalysis, sensors, and biomedical applications. This compound has also been studied for its potential use as a surface modifier for various materials, including metals, polymers, and ceramics.
Eigenschaften
17146-75-7 | |
Molekularformel |
C20H47N3O3Si |
Molekulargewicht |
405.7 g/mol |
IUPAC-Name |
2-[bis[2-(diethylamino)ethoxy]-ethylsilyl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C20H47N3O3Si/c1-8-21(9-2)15-18-24-27(14-7,25-19-16-22(10-3)11-4)26-20-17-23(12-5)13-6/h8-20H2,1-7H3 |
InChI-Schlüssel |
VAUYQCSHTINUDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
Kanonische SMILES |
CCN(CC)CCO[Si](CC)(OCCN(CC)CC)OCCN(CC)CC |
17146-75-7 | |
Synonyme |
Tris[2-(diethylamino)ethoxy]ethylsilane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.